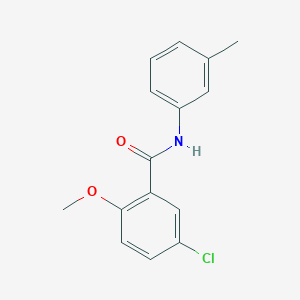

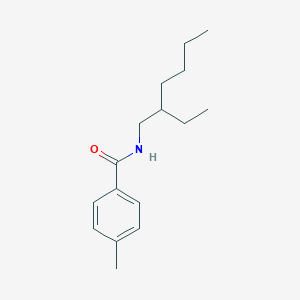

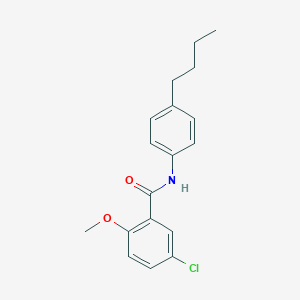

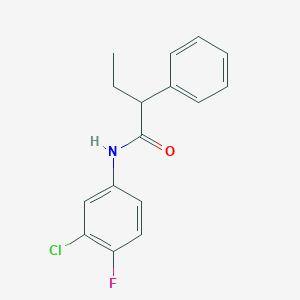

N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that results from damage or dysfunction of the nervous system. It is a debilitating condition that affects millions of people worldwide. EMA401 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in the treatment of neuropathic pain.

Mecanismo De Acción

N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide works by selectively blocking the activity of the AT2R, which is found in high levels in the nervous system. The AT2R is involved in the regulation of pain sensation, and its activation can lead to the development of neuropathic pain. By inhibiting the activity of the AT2R, N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide reduces the sensitivity of the nervous system to pain stimuli, thereby reducing pain sensation.

Biochemical and Physiological Effects:

N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has been shown to have a selective and potent inhibitory effect on the AT2R, with no significant activity on other receptors. This selectivity is important in reducing the risk of adverse effects associated with non-selective inhibitors. N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has also been shown to have good oral bioavailability and a long half-life, which makes it a promising candidate for the treatment of neuropathic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide is its selectivity for the AT2R, which makes it a promising candidate for the treatment of neuropathic pain with minimal side effects. However, one of the limitations of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide is its relatively low potency compared to other pain medications. This may limit its efficacy in some patients and may require higher doses to achieve the desired therapeutic effect.

Direcciones Futuras

There are several future directions for the development of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide and other AT2R inhibitors for the treatment of neuropathic pain. One direction is the optimization of the chemical structure of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide to improve its potency and selectivity. Another direction is the evaluation of the efficacy and safety of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide in larger clinical trials. Additionally, the development of biomarkers for neuropathic pain may help to identify patients who are most likely to respond to treatment with N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide. Finally, the combination of N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide with other pain medications may improve its efficacy and reduce the risk of adverse effects.

Métodos De Síntesis

N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide is synthesized through a multi-step process that involves the reaction of 2-methoxybenzoic acid with 2-amino-5-ethyl-6-methylbenzoic acid, followed by the coupling of the resulting intermediate with 4-nitrobenzenesulfonyl chloride. The nitro intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the acylation of the amine with 2-methoxybenzoyl chloride to yield N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide.

Aplicaciones Científicas De Investigación

N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of neuropathic pain. In preclinical studies, N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has been shown to selectively inhibit the activity of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation. N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide has also been shown to reduce pain behavior in animal models of neuropathic pain.

Propiedades

Fórmula molecular |

C17H19NO2 |

|---|---|

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

N-(2-ethyl-6-methylphenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-13-9-7-8-12(2)16(13)18-17(19)14-10-5-6-11-15(14)20-3/h5-11H,4H2,1-3H3,(H,18,19) |

Clave InChI |

KRXCFRKEWYYWGY-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OC)C |

SMILES canónico |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)

![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)